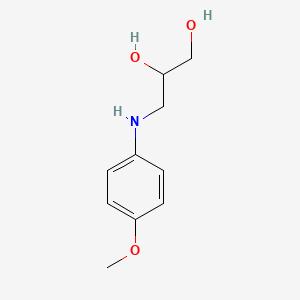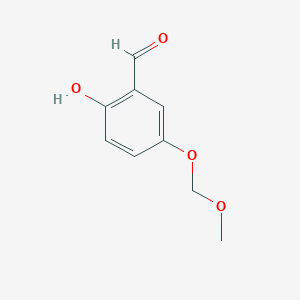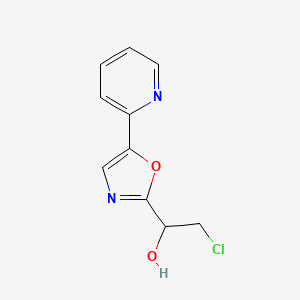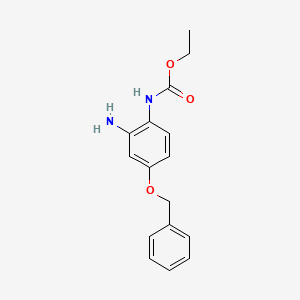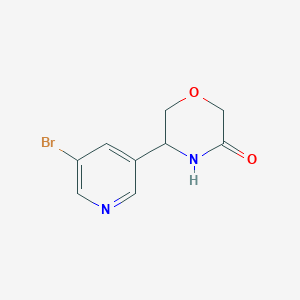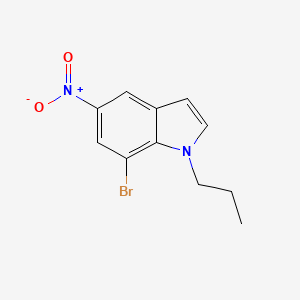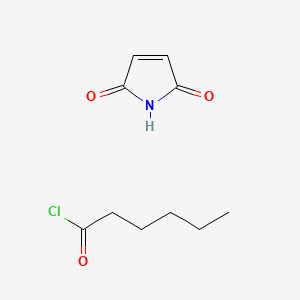
1,3-Dimethoxy-5-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-5-(propan-2-yl)benzene is an organic compound with the molecular formula C11H16O2. It is also known by other names such as 5-isopropyl-1,3-dimethoxybenzene and 1-isopropyl-3,5-dimethoxybenzene . This compound is characterized by the presence of two methoxy groups and an isopropyl group attached to a benzene ring, making it a derivative of benzene.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-(propan-2-yl)benzene can be synthesized through various synthetic routes. One common method involves the alkylation of 1,3-dimethoxybenzene with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .
化学反応の分析
Types of Reactions
1,3-Dimethoxy-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
1,3-Dimethoxy-5-(propan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 1,3-Dimethoxy-5-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .
類似化合物との比較
Similar Compounds
1,3-Dimethoxybenzene: Lacks the isopropyl group, making it less hydrophobic.
1,3-Dimethoxy-5-(2-propenyl)benzene: Contains a propenyl group instead of an isopropyl group, leading to different reactivity and properties
Uniqueness
1,3-Dimethoxy-5-(propan-2-yl)benzene is unique due to the presence of both methoxy and isopropyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications .
特性
CAS番号 |
73109-76-9 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
1,3-dimethoxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-5-10(12-3)7-11(6-9)13-4/h5-8H,1-4H3 |
InChIキー |
OAXBDAJSNJFCPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine](/img/structure/B13880680.png)
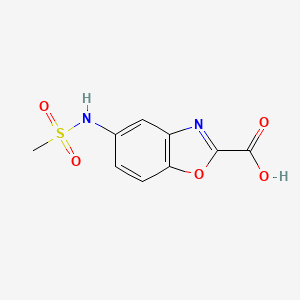

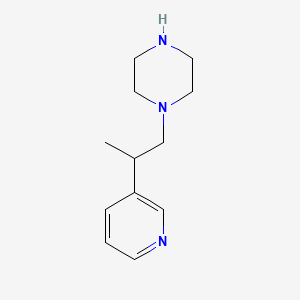
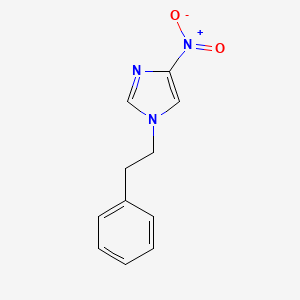
![N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880707.png)
